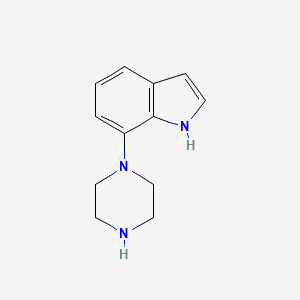

1H-Indole, 7-(1-piperazinyl)-

概述

描述

1H-Indole, 7-(1-piperazinyl)- is a compound that belongs to the class of indole derivatives. Indole derivatives are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

准备方法

The synthesis of 1H-Indole, 7-(1-piperazinyl)- involves several steps. One common method is the reaction of indole derivatives with piperazine under specific conditions. For example, the reaction of indole with piperazine in the presence of a suitable catalyst and solvent can yield 1H-Indole, 7-(1-piperazinyl)- . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity.

化学反应分析

1H-Indole, 7-(1-piperazinyl)- undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve replacing one functional group with another.

科学研究应用

Antidepressant Activity

Recent studies have investigated the potential of 1H-Indole, 7-(1-piperazinyl)- derivatives as multitarget ligands for the treatment of major depressive disorder. A series of compounds synthesized from this scaffold showed high affinity for serotonin transporters (SERT) and dopamine D2 receptors. Notably, some derivatives exhibited Ki values in the nanomolar range, indicating potent interactions with SERT, which is crucial for managing depression . The binding interactions involve stabilizing π–π interactions and coulombic interactions with key amino acid residues, enhancing their therapeutic efficacy .

Anticancer Properties

The indole structure is well-known for its anticancer properties. Compounds derived from 1H-Indole, 7-(1-piperazinyl)- have been shown to inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation. For instance, one study reported a compound that induced G2/M-phase cell cycle arrest in hepatocellular carcinoma cells, demonstrating its potential as a tubulin-targeting anticancer agent . Molecular docking studies revealed that these compounds interact effectively within the colchicine-binding site of tubulin, suggesting a promising avenue for cancer therapy .

Analgesic Effects

Indole derivatives have also been explored for their analgesic properties. Research indicates that certain indole-7-carboxamide derivatives can provide effective pain relief when administered at specific dosages. These compounds can be formulated for oral or parenteral administration, highlighting their versatility in pain management .

Synthesis and Structure-Activity Relationship

The synthesis of 1H-Indole, 7-(1-piperazinyl)- derivatives typically involves multi-step organic reactions that allow for the introduction of various substituents to optimize biological activity. For example, the introduction of functional groups can significantly affect the binding affinity and selectivity towards biological targets .

Table 1: Summary of Synthesis Methods and Key Findings

| Compound | Synthesis Method | Biological Activity | IC50 Value |

|---|---|---|---|

| Compound A | Multi-step synthesis involving piperazine and indole | Tubulin polymerization inhibitor | 5.0 µM |

| Compound B | Reaction with various substituents on indole | SERT inhibitor | Ki = 5.63 nM |

| Compound C | Indole-7-carboxamide derivatives | Analgesic effects | Effective dosage: 30 mg/kg |

Case Study: Depression Treatment

In a study focusing on major depressive disorder, several derivatives of 1H-Indole, 7-(1-piperazinyl)- were synthesized and evaluated for their binding affinities to SERT and D2 receptors. The findings demonstrated that certain compounds not only displayed high affinity but also showed significant antidepressant-like effects in animal models . This underscores the potential of these compounds as effective treatments for depression.

Case Study: Cancer Therapy

Another notable case involved the evaluation of indole derivatives as anticancer agents against hepatocellular carcinoma cells. The study revealed that specific modifications to the indole structure enhanced its potency as a tubulin inhibitor, leading to effective cell cycle arrest and apoptosis in cancer cells . This highlights the importance of structural modifications in developing targeted cancer therapies.

作用机制

The mechanism of action of 1H-Indole, 7-(1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

相似化合物的比较

1H-Indole, 7-(1-piperazinyl)- can be compared with other indole derivatives and piperazine-containing compounds. Similar compounds include:

1H-Indole, 3-(1-piperazinyl)-: This compound has a similar structure but with the piperazine moiety attached at a different position on the indole ring.

1H-Indole, 5-(1-piperazinyl)-: Another similar compound with the piperazine moiety attached at the 5-position of the indole ring.

1H-Indole, 2-(1-piperazinyl)-: This compound has the piperazine moiety attached at the 2-position of the indole ring.

The uniqueness of 1H-Indole, 7-(1-piperazinyl)- lies in its specific attachment of the piperazine moiety at the 7-position, which may confer distinct biological activities and therapeutic potential .

生物活性

1H-Indole, 7-(1-piperazinyl)- is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, dosage effects in animal models, and potential therapeutic applications.

Chemical Structure and Properties

1H-Indole, 7-(1-piperazinyl)- is characterized by its indole core structure, which is known for its ability to interact with various biological targets. The presence of the piperazine moiety enhances its solubility and bioavailability, making it a suitable candidate for drug development.

The compound exhibits a range of biochemical properties that facilitate its interaction with biological systems:

- Reactivity : It can form stable complexes with proteins and enzymes, influencing their activity.

- Solubility : Enhanced solubility due to the piperazine group allows for better absorption in biological systems.

Cellular Effects

1H-Indole, 7-(1-piperazinyl)- has been shown to affect several cellular processes:

- Cell Signaling : The compound can modulate signaling pathways by interacting with receptors and enzymes, leading to alterations in gene expression and metabolic processes.

- Gene Expression : It influences the transcription of genes associated with various cellular functions, potentially impacting cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of action involves several key interactions:

- Enzyme Inhibition/Activation : The compound can either inhibit or activate specific enzymes depending on the concentration and cellular context.

- Protein Interaction : It alters protein conformation and activity, which can lead to downstream effects on signaling pathways.

Dosage Effects in Animal Models

Research indicates that the biological effects of 1H-Indole, 7-(1-piperazinyl)- are dose-dependent:

- Low Doses : At low concentrations, the compound promotes beneficial cellular activities without significant toxicity.

- High Doses : Higher concentrations may result in adverse effects such as cellular damage or disruption of normal functions due to excessive reactivity with cellular components.

Case Studies

Several studies have investigated the biological activity of 1H-Indole, 7-(1-piperazinyl)-:

- Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways.

- Neuroprotective Effects : Animal models have shown that it may protect against neurodegeneration by reducing oxidative stress and inflammation.

Metabolic Pathways

The compound is involved in various metabolic pathways:

- It interacts with enzymes responsible for the metabolism of aromatic compounds, influencing overall metabolic flux within cells.

Transport and Distribution

Understanding how 1H-Indole, 7-(1-piperazinyl)- is transported within biological systems is crucial for its therapeutic application:

- Transport Mechanisms : The compound utilizes specific transporters for cellular uptake and distribution across tissues.

Subcellular Localization

The localization of this compound within cells affects its biological activity:

- It tends to accumulate in organelles such as mitochondria or endoplasmic reticulum where it can exert its effects on cellular metabolism.

Summary Table of Biological Activities

属性

IUPAC Name |

7-piperazin-1-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-2-10-4-5-14-12(10)11(3-1)15-8-6-13-7-9-15/h1-5,13-14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDAUEWDPSMDGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC3=C2NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90233865 | |

| Record name | 1H-Indole, 7-(1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90233865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84807-10-3 | |

| Record name | 7-(1-Piperazinyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84807-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole, 7-(1-piperazinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084807103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 7-(1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90233865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。